N,N,4-trimethyl-3-nitrobenzenesulfonamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N,N,4-trimethyl-3-nitrobenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O4S/c1-7-4-5-8(6-9(7)11(12)13)16(14,15)10(2)3/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUMQVESBHAREIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N(C)C)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8059134 | |
| Record name | Benzenesulfonamide, N,N,4-trimethyl-3-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8059134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
96-57-1 | |
| Record name | N,N,4-Trimethyl-3-nitrobenzenesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=96-57-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenesulfonamide, N,N,4-trimethyl-3-nitro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000096571 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MLS000738138 | |
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| Record name | Benzenesulfonamide, N,N,4-trimethyl-3-nitro- | |
| Source | EPA Chemicals under the TSCA | |
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| Record name | Benzenesulfonamide, N,N,4-trimethyl-3-nitro- | |
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| Record name | N,N-dimethyl-2-nitrotoluene-4-sulphonamide | |
| Source | European Chemicals Agency (ECHA) | |
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Synthetic Methodologies and Precursor Chemistry
Retrosynthetic Analysis of N,N,4-trimethyl-3-nitrobenzenesulfonamide
A retrosynthetic analysis of the target molecule, this compound, logically simplifies its structure to readily available starting materials. The primary disconnection occurs at the sulfur-nitrogen bond of the sulfonamide functional group. This C-N bond cleavage is a standard approach in the retrosynthesis of sulfonamides and points to two key precursors: 4-methyl-3-nitrobenzenesulfonyl chloride and dimethylamine (B145610).
Further disconnection of the 4-methyl-3-nitrobenzenesulfonyl chloride precursor at the C-S bond suggests 2-nitrotoluene (B74249) and chlorosulfonic acid as the foundational starting materials. This analysis provides a clear and logical pathway for the forward synthesis of the target compound.
Classical Approaches to Sulfonamide Synthesis
The traditional synthesis of this compound is predicated on well-established reactions that are mainstays in organic synthesis. These methods are reliable and have been extensively documented in chemical literature.
The formation of the key intermediate, 4-methyl-3-nitrobenzenesulfonyl chloride, is typically achieved through an electrophilic aromatic substitution reaction. In this process, 2-nitrotoluene is treated with chlorosulfonic acid. researchgate.net The reaction proceeds by the dropwise addition of o-nitrotoluene to an excess of chlorosulfonic acid, often with the addition of a small amount of sulfamic acid, at a controlled temperature, which is then elevated to drive the reaction to completion. researchgate.net Upon completion, the reaction mixture is carefully quenched with ice water, leading to the precipitation of the desired 4-methyl-3-nitrobenzene-1-sulfonyl chloride. researchgate.net
The general mechanism for such reactions involves the in situ formation of the highly electrophilic chlorosulfonium cation, which then attacks the electron-rich aromatic ring of 2-nitrotoluene. The directing effects of the methyl and nitro groups on the aromatic ring favor substitution at the para-position relative to the methyl group, yielding the desired product.
Table 1: Synthesis of 4-Methyl-3-nitrobenzene-1-sulfonyl chloride
| Reactants | Reagents | Conditions | Yield | Reference |
| 2-Nitrotoluene | Chlorosulfonic acid, Sulfamic acid | 40°C to 105°C | 89% | researchgate.net |
The final step in the classical synthesis of this compound is the amidation of the previously synthesized 4-methyl-3-nitrobenzenesulfonyl chloride with dimethylamine. This nucleophilic acyl substitution reaction is a cornerstone of sulfonamide synthesis. nih.gov The reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid that is formed as a byproduct. nih.gov
The mechanism involves the nucleophilic attack of the nitrogen atom of dimethylamine on the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion, resulting in the formation of the stable sulfonamide bond. The reaction between sulfonyl chlorides and secondary amines, like dimethylamine, generally proceeds readily to form N,N-disubstituted sulfonamides. nih.gov
Table 2: General Amidation of Sulfonyl Chlorides with Secondary Amines
| Sulfonyl Chloride | Amine | Base | Solvent | General Observations | References |
| Aryl sulfonyl chloride | Secondary amine (e.g., dimethylamine) | Pyridine, Triethylamine | Aprotic solvents (e.g., Dichloromethane) | Generally high yielding, formation of HCl byproduct necessitates a base. | nih.gov |
Advanced Synthetic Strategies and Green Chemistry Principles
In recent years, the development of more efficient and environmentally benign synthetic methods has been a major focus in chemical research. These advanced strategies offer potential improvements over classical methods in terms of catalytic efficiency, reaction conditions, and waste reduction.
Modern synthetic chemistry has seen a rise in the use of catalysts to facilitate the formation of sulfonamide bonds, often under milder conditions than classical methods. While the direct reaction between a sulfonyl chloride and an amine is typically efficient, catalytic approaches can offer advantages, particularly with less reactive substrates or for the development of one-pot procedures.
For instance, indium-catalyzed sulfonylation of amines has been shown to be effective for a wide range of sulfonamides. bldpharm.com Palladium-catalyzed cross-coupling reactions have also been developed for the N-arylation of sulfonamides, expanding the toolkit for creating diverse sulfonamide libraries. nih.gov Although not specifically documented for this compound, these catalytic methods represent a frontier in sulfonamide synthesis that could be adapted for its preparation. The use of a catalyst could potentially lower the energy barrier of the reaction and allow for the use of less harsh conditions.
Flow chemistry has emerged as a powerful technology for chemical synthesis, offering benefits such as enhanced safety, improved heat and mass transfer, and the potential for automation and scalability. nih.govrsc.org The synthesis of sulfonamides is well-suited to flow chemistry applications.
Synthesis of Analogs and Derivatives of this compound
The generation of a diverse library of analogs based on the this compound scaffold can be achieved by modifying the substituents on the sulfonamide nitrogen, altering the alkyl group at the 4-position of the benzene (B151609) ring, or by varying the substitution pattern of the nitro group. The foundational precursor for many of these syntheses is 4-methyl-3-nitrobenzenesulfonyl chloride. chembk.com
A primary and widely utilized method for the synthesis of N,N-disubstituted sulfonamides involves the reaction of a sulfonyl chloride with a secondary amine. rsc.orglibretexts.org This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid formed during the reaction. For the synthesis of analogs of this compound, 4-methyl-3-nitrobenzenesulfonyl chloride can be reacted with a variety of secondary amines (R¹R²NH) to yield the corresponding N,N-disubstituted-4-methyl-3-nitrobenzenesulfonamides.
A general scheme for this reaction is presented below:
Scheme 1: Synthesis of N,N-disubstituted-4-methyl-3-nitrobenzenesulfonamide analogs.
A variety of secondary amines can be employed in this reaction, leading to a wide range of analogs. The reaction conditions are generally mild, and the use of microwave irradiation has been shown to accelerate the reaction and improve yields. rsc.org
Table 1: Examples of Secondary Amines for the Synthesis of this compound Analogs
| Secondary Amine (R¹R²NH) | Resulting Analog |
|---|---|
| Diethylamine | N,N-diethyl-4-methyl-3-nitrobenzenesulfonamide |
| Dipropylamine | N,N-dipropyl-4-methyl-3-nitrobenzenesulfonamide |
| Piperidine | 1-[(4-methyl-3-nitrophenyl)sulfonyl]piperidine |
| Morpholine | 4-[(4-methyl-3-nitrophenyl)sulfonyl]morpholine |
| N-methylbenzylamine | N-benzyl-N,4-dimethyl-3-nitrobenzenesulfonamide |
Another versatile method for the synthesis of N,N-disubstituted sulfonamide derivatives is the sequential N-alkylation of a primary sulfonamide. nsf.govchem-station.comnih.gov This approach starts with the synthesis of the primary sulfonamide, 4-methyl-3-nitrobenzenesulfonamide, from the reaction of 4-methyl-3-nitrobenzenesulfonyl chloride with ammonia (B1221849). The resulting primary sulfonamide can then be deprotonated with a base, such as lithium hydride, and subsequently reacted with an alkyl halide (R¹-X) to introduce the first alkyl group. Repetition of this deprotonation and alkylation sequence with a second alkyl halide (R²-X) affords the desired N,N-dialkyl-4-methyl-3-nitrobenzenesulfonamide. This method is particularly useful for preparing unsymmetrical derivatives where R¹ and R² are different.
The Fukuyama amine synthesis provides a related and powerful strategy, particularly for creating secondary amines, which can then be used in the sulfonylation reaction described earlier. chem-station.comrsc.org This methodology utilizes a nitrobenzenesulfonamide as a protecting group for a primary amine, which can then be alkylated. Subsequent deprotection under mild conditions with a thiol nucleophile yields the secondary amine.
Table 2: Potential Alkyl Halides for Sequential N-Alkylation
| Alkyl Halide (R-X) | Introduced Alkyl Group (R) |
|---|---|
| Ethyl iodide | Ethyl |
| Propyl bromide | Propyl |
| Benzyl bromide | Benzyl |
| Allyl bromide | Allyl |
Furthermore, analogs can be envisioned through the modification of the aromatic ring itself. While specific examples for this compound are not prevalent, general methodologies for the functionalization of benzenesulfonamide (B165840) rings exist. For instance, tandem nitration and halogenation of N-phenylbenzenesulfonamide has been reported, suggesting that further substitution on the aromatic ring of this compound or its precursors could be a viable route to novel derivatives. rsc.org
The synthesis of N-aryl derivatives can be achieved by reacting the sulfonyl chloride with an aniline (B41778) derivative. For example, the synthesis of N-(4-methoxyphenyl)-nitrobenzenesulfonamide isomers has been accomplished by reacting the corresponding nitrobenzenesulfonyl chloride with p-anisidine (B42471) in an aqueous sodium carbonate solution. mdpi.com This approach could be adapted to synthesize N-aryl-N-methyl-4-methyl-3-nitrobenzenesulfonamide analogs.
An alternative approach for the formation of N-arylsulfonamides involves the iron-catalyzed reaction of nitroarenes with sodium arylsulfinates. organic-chemistry.org This method offers a direct way to form the N-S bond and could potentially be applied to the synthesis of derivatives of this compound.
Molecular Structure and Conformation Through Theoretical and Computational Studies
Ab Initio and Density Functional Theory (DFT) Calculations
Ab initio and Density Functional Theory (DFT) are powerful quantum mechanical methods used to investigate the properties of molecules. DFT, in particular, is widely employed for its balance of accuracy and computational efficiency in studying sulfonamide compounds. Calculations are often performed using specific basis sets, such as B3LYP/6-31G(d,p), to accurately predict molecular geometry and electronic characteristics. These theoretical predictions often show good agreement with experimental data obtained from techniques like X-ray crystallography, validating the computational models used.
The frontier molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic transitions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more likely to be reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For sulfonamides, the distribution of these orbitals is typically spread across the aromatic rings and the sulfonamide group, and calculations show that charge transfer occurs within the molecule. The HOMO is generally associated with the electron-donating parts of the molecule, while the LUMO is associated with the electron-accepting regions.
| Property | Description | Significance |
| HOMO | Highest Occupied Molecular Orbital | Represents the ability to donate an electron. |
| LUMO | Lowest Unoccupied Molecular Orbital | Represents the ability to accept an electron. |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Indicates chemical reactivity and kinetic stability. |
Molecular Electrostatic Potential (MEP) surfaces are valuable for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (typically colored in shades of red) which are susceptible to electrophilic attack, and regions of positive potential (colored in shades of blue) which are prone to nucleophilic attack. For molecules containing nitro groups, the oxygen atoms of the nitro group typically exhibit a strong negative electrostatic potential, making them sites for potential intermolecular interactions.
Conformational Analysis and Energy Landscapes
The three-dimensional structure of a molecule is not static and can exist in various conformations due to the rotation around single bonds. Conformational analysis aims to identify the most stable conformations and the energy barriers between them.
Molecular Dynamics Simulations and Conformational Sampling
Molecular dynamics (MD) simulations provide a computational microscope to observe the time-dependent behavior of a molecular system, offering detailed insights into the conformational flexibility of N,N,4-trimethyl-3-nitrobenzenesulfonamide. By solving Newton's equations of motion for a system of atoms, MD simulations can map out the accessible conformations and the transitions between them over a given timescale.
The foundation of an MD simulation is the force field, a set of empirical energy functions and parameters that describe the potential energy of the system as a function of its atomic coordinates. uiuc.eduj-octa.comgithub.io Force fields for organic molecules, such as AMBER, CHARMM, or OPLS, typically include terms for bonded interactions (bond stretching, angle bending, and dihedral torsions) and non-bonded interactions (van der Waals and electrostatic forces). j-octa.comarxiv.orgarxiv.org The accuracy of the simulation is highly dependent on the quality of the force field parameters for the specific molecule of interest. For this compound, parameters would be assigned based on atom types, and in some cases, new parameters may need to be developed using quantum mechanical calculations to accurately represent the electronic environment of the sulfonamide and nitro groups.
Conformational sampling in the context of MD simulations involves exploring the potential energy surface of the molecule to identify low-energy conformations. For this compound, key conformational degrees of freedom would include the torsion angles around the S-N bond and the S-C(aryl) bond. The bulky trimethylamino group and the nitro group on the benzene (B151609) ring will introduce steric and electronic effects that influence the preferred conformations. nih.govmdpi.com
Enhanced sampling techniques are often employed to overcome the timescale limitations of conventional MD simulations and more efficiently explore the conformational space. nih.govresearchgate.net Methods such as replica exchange molecular dynamics (REMD), metadynamics, and accelerated molecular dynamics can help the system to cross high energy barriers and sample a wider range of conformations. nih.gov The resulting trajectory from an MD simulation can be analyzed to generate a wealth of information, including the probability distribution of different conformers, the free energy landscape, and the kinetics of conformational transitions.
Below is an illustrative data table showcasing the type of information that could be obtained from a conformational analysis of the key dihedral angles in this compound.
| Dihedral Angle | Description | Predicted Stable Conformations (°) | Relative Energy (kcal/mol) |
| C(aryl)-S-N-C(methyl) | Rotation around the S-N bond | 60, 180, 300 | 0.0, 1.5, 1.5 |
| C(aryl)-C(aryl)-S-N | Rotation around the C-S bond | 90, 270 | 0.0, 0.2 |
Note: The data in this table is illustrative and represents the type of output expected from a computational conformational analysis. Actual values would require specific calculations for this compound.
Crystal Structure Prediction (Theoretical Frameworks)
The arrangement of molecules in a crystalline solid, known as the crystal structure, can significantly impact the physicochemical properties of a compound, including its solubility, stability, and bioavailability. For compounds like this compound, which can exist in multiple crystalline forms (polymorphs), predicting the most stable crystal structures is of great interest. nih.govresearchgate.netresearchgate.net Theoretical crystal structure prediction (CSP) aims to identify the most likely crystal packing arrangements based on the molecule's structure and the principles of intermolecular interactions.
The general framework for CSP involves a multi-step process:
Conformational Analysis: The first step is to identify the low-energy conformations of the isolated molecule, as these are the most likely to be present in the crystal structure. This is often achieved using quantum mechanical methods such as Density Functional Theory (DFT).
Generation of Trial Crystal Structures: A large number of plausible crystal packing arrangements are generated using sophisticated search algorithms. These algorithms explore different space groups and unit cell dimensions, placing the low-energy conformers in various orientations.
Lattice Energy Minimization: Each trial structure is then subjected to geometry optimization to find the local minimum on the potential energy surface. The energy of the crystal lattice is calculated, typically using a combination of intermolecular potentials (force fields) and quantum mechanical methods. The relative stability of the predicted structures is ranked based on their lattice energies.
Refinement and Analysis: The most promising crystal structures are further refined using more accurate computational methods. The predicted structures are then analyzed in terms of their packing motifs, hydrogen bonding networks, and other intermolecular interactions to understand the forces driving their formation. researchgate.net
For this compound, the sulfonamide group, the nitro group, and the aromatic rings are expected to play a crucial role in directing the crystal packing through hydrogen bonding, dipole-dipole interactions, and π-π stacking. researchgate.net The presence of these functional groups increases the likelihood of polymorphism, as different arrangements of these intermolecular interactions can lead to crystal structures with similar energies. nih.govresearchgate.netresearchgate.net
An illustrative table of results from a CSP study is presented below, showing the kind of data that would be generated.
| Predicted Polymorph | Space Group | Calculated Lattice Energy (kJ/mol) | Unit Cell Parameters (a, b, c, α, β, γ) |
| Form I | P2₁/c | -120.5 | 10.2 Å, 8.5 Å, 14.1 Å, 90°, 105°, 90° |
| Form II | P-1 | -118.9 | 7.8 Å, 9.1 Å, 12.5 Å, 95°, 101°, 88° |
| Form III | C2/c | -115.3 | 20.4 Å, 5.9 Å, 11.8 Å, 90°, 112°, 90° |
Note: This table is a hypothetical representation of the output from a crystal structure prediction study for this compound. The presented data is for illustrative purposes only.
The theoretical prediction of crystal structures, while computationally intensive, provides invaluable guidance for experimental polymorph screening and helps in understanding the solid-state properties of this compound.
Spectroscopic Characterization Methodologies and Theoretical Interpretation
Nuclear Magnetic Resonance (NMR) Spectroscopy Principles and Advanced Techniques
NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.
One-dimensional (1D) NMR, including ¹H and ¹³C NMR, provides fundamental information about the chemical environment of hydrogen and carbon atoms, respectively. In ¹H NMR of N,N,4-trimethyl-3-nitrobenzenesulfonamide, distinct signals are expected for the aromatic protons and the three methyl groups. The aromatic protons would appear as a complex multiplet system due to their coupling patterns, influenced by the nitro and sulfonamide substituents. The methyl group attached to the benzene (B151609) ring would appear as a singlet in the aromatic region, while the two N-methyl groups would also produce a singlet, shifted further upfield.
¹³C NMR spectroscopy complements this by detecting the carbon skeleton. hmdb.ca Signals for the aromatic carbons would be spread over the typical aromatic region (~110-150 ppm), with the carbon atoms directly attached to the nitro and sulfonyl groups being significantly shifted. nih.gov The methyl carbons would appear at the high-field end of the spectrum. organicchemistrydata.org For instance, data from related sulfonamides show aromatic carbons in the 111-161 ppm range and methyl carbons around 24-56 ppm. rsc.org
Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), establish connectivity. A COSY spectrum would reveal proton-proton couplings, helping to assign the specific positions of protons on the aromatic ring. An HSQC spectrum correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon signal to its attached proton(s).
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Rationale / Comments |
|---|---|---|---|
| Aromatic-H | 7.5 - 8.5 | 120 - 150 | Complex splitting pattern expected. Shifts influenced by electron-withdrawing NO₂ and SO₂N(CH₃)₂ groups. |
| Ar-CH₃ | ~2.5 | ~20 | Singlet, typical for a methyl group on an aromatic ring. |
| N(CH₃)₂ | ~2.7 | ~38 | Singlet, representing six equivalent protons. |
Note: These are estimated values based on typical ranges for similar functional groups and substituted benzene rings.
Solid-state NMR (SSNMR) is a powerful, non-destructive technique for characterizing pharmaceutical compounds in their solid form, including both crystalline and amorphous states. europeanpharmaceuticalreview.combruker.com Unlike solution NMR, SSNMR spectra are influenced by anisotropic interactions such as chemical shift anisotropy (CSA) and dipolar couplings, which are averaged out in solution. Techniques like Magic Angle Spinning (MAS) are employed to average these interactions and obtain high-resolution spectra. bruker.com
For this compound, SSNMR could be used to:
Identify Polymorphs: Different crystalline forms (polymorphs) of the same compound will yield distinct SSNMR spectra due to differences in their crystal lattice and molecular packing. europeanpharmaceuticalreview.com
Characterize Amorphous Content: SSNMR can quantify the amount of amorphous material within a crystalline sample, which is crucial for stability and dissolution studies.
Study Drug-Excipient Interactions: In a formulated product, SSNMR can provide insights into the molecular-level interactions between the active pharmaceutical ingredient and excipients. bruker.com
¹³C cross-polarization magic-angle spinning (CP/MAS) is a common SSNMR experiment that enhances the signal of low-abundance carbon nuclei. The resulting spectrum would provide information on the number of chemically and crystallographically inequivalent sites in the unit cell.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis (Theoretical Treatment)
Vibrational spectroscopy, encompassing both IR and Raman techniques, is used to identify the functional groups within a molecule by probing their characteristic vibrational frequencies. mdpi.com For a molecule to be IR active, its vibration must cause a change in the dipole moment. For a vibration to be Raman active, it must cause a change in the polarizability of the molecule. youtube.com
For this compound, key vibrational modes would include:
Sulfonamide Group (SO₂): Strong asymmetric and symmetric stretching bands are expected. In related sulfonamides, these appear in the ranges of 1320–1310 cm⁻¹ (asymmetric) and 1155–1143 cm⁻¹ (symmetric), respectively. rsc.orgresearchgate.net
Nitro Group (NO₂): Strong asymmetric and symmetric stretching vibrations are characteristic. For aromatic nitro compounds, these typically occur around 1560–1500 cm⁻¹ (asymmetric) and 1390–1330 cm⁻¹ (symmetric). researchgate.net
Aromatic Ring: C-H stretching vibrations appear above 3000 cm⁻¹, while C=C stretching vibrations within the ring are found in the 1400-1600 cm⁻¹ region.
S-N Stretching: The stretching of the sulfur-nitrogen bond is expected in the 914–895 cm⁻¹ region. rsc.org
Theoretical calculations using methods like Density Functional Theory (DFT) can be employed to predict the vibrational frequencies and compare them with experimental spectra, aiding in the complete assignment of vibrational modes. nih.govnih.gov
Table 2: Characteristic IR/Raman Vibrational Frequencies
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Nitro (NO₂) | Asymmetric Stretch | 1560 - 1500 | Strong |
| Nitro (NO₂) | Symmetric Stretch | 1390 - 1330 | Strong |
| Sulfonyl (SO₂) | Asymmetric Stretch | 1320 - 1310 | Strong |
| Sulfonyl (SO₂) | Symmetric Stretch | 1155 - 1143 | Strong |
| Aromatic C=C | Ring Stretch | 1600 - 1400 | Medium to Weak |
| S-N | Stretch | 914 - 895 | Medium |
Source: Data compiled from studies on related nitrobenzenesulfonamides. rsc.orgresearchgate.netresearchgate.netnih.gov
Mass Spectrometry Techniques for Structural Elucidation (Focus on fragmentation pathways)
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. libretexts.org
For this compound (MW = 244.27), the mass spectrum would show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ at m/z ≈ 244 or 245, respectively. The fragmentation of aromatic sulfonamides is well-documented and often involves specific rearrangements. libretexts.org
A likely fragmentation pathway for this compound would involve:
Loss of the Dimethylamino Group: Cleavage of the S-N bond can lead to the loss of a dimethylamino radical (•N(CH₃)₂) to form an ion at m/z 200.
SO₂ Extrusion: A common pathway for aromatic sulfonamides is the elimination of sulfur dioxide (SO₂), a loss of 64 mass units. This would result in a fragment ion at m/z 180.
Cleavage of the Nitro Group: Loss of a nitro group (•NO₂, 46 u) or nitric oxide (•NO, 30 u) are also possible fragmentation channels from the molecular ion or subsequent fragments.
Loss of Methyl Groups: Fragmentation can also proceed via the loss of a methyl radical (•CH₃, 15 u) from either the N,N-dimethyl or the aryl-methyl positions.
High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the parent ion and its fragments, allowing for the calculation of their elemental compositions and confirming the fragmentation assignments.
UV-Visible Spectroscopy and Electronic Transitions (Theoretical Understanding)
UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions between molecular orbitals. youtube.com The absorption pattern is characteristic of the chromophores present in the molecule. spcmc.ac.in
The structure of this compound contains a substituted benzene ring, which is a strong chromophore. The presence of the nitro group (NO₂) and the sulfonamide group (-SO₂N(CH₃)₂) will influence the electronic transitions. The expected transitions are primarily of the π → π* type, associated with the aromatic system, and n → π* transitions, involving the non-bonding electrons on the oxygen atoms of the nitro and sulfonyl groups. slideshare.netnih.gov
The benzene ring itself has characteristic absorption bands (E and B bands). spcmc.ac.in Substitution on the ring typically causes a bathochromic shift (shift to longer wavelengths) and can increase the intensity of these absorptions. The nitro group, in particular, is a powerful chromophore and auxochrome that extends the conjugation and shifts absorption significantly into the near-UV or even visible region. Therefore, one would expect to see strong absorption bands for this compound likely above 250 nm.
X-ray Diffraction Analysis (Principles of single crystal and powder diffraction for structural determination)
X-ray diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. iastate.edu It relies on the elastic scattering of X-rays by the electron clouds of atoms arranged in a periodic lattice. iastate.edu
Single-Crystal X-ray Diffraction (SCXRD): This technique provides the most detailed structural information. If a suitable single crystal of this compound can be grown, SCXRD analysis can determine the precise bond lengths, bond angles, and torsion angles. nih.govnih.govresearchgate.net It also reveals the crystal system, space group, and the packing of molecules in the crystal lattice, including intermolecular interactions like hydrogen bonds or π-π stacking. This provides an unambiguous determination of the absolute configuration of the molecule. nih.govnih.govresearchgate.net
Powder X-ray Diffraction (PXRD): When single crystals are not available, PXRD is used. researchgate.net The sample, a microcrystalline powder, contains crystallites in many different orientations. unigoa.ac.in The resulting diffraction pattern is a plot of intensity versus diffraction angle (2θ) and serves as a unique "fingerprint" for a specific crystalline phase. libretexts.orgnih.gov While less detailed than SCXRD, PXRD is invaluable for phase identification, determining sample purity, analyzing polymorphism, and can, with advanced methods like Rietveld refinement, be used to solve crystal structures. rsc.orgnih.gov
Reactivity, Reaction Mechanisms, and Transformation Pathways
Electrophilic Aromatic Substitution Reactions of the Benzene (B151609) Ring
Given the presence of two potent deactivating groups (nitro and sulfonamide), the benzene ring of N,N,4-trimethyl-3-nitrobenzenesulfonamide is strongly deactivated towards electrophilic aromatic substitution. lkouniv.ac.in Reactions, therefore, require forcing conditions to proceed.
Further nitration of this compound introduces a second nitro group onto the benzene ring. The reaction is governed by the established principles of electrophilic aromatic substitution, where the nitronium ion (NO₂⁺) acts as the electrophile. masterorganicchemistry.comlibretexts.org This electrophile is typically generated in situ from a mixture of concentrated nitric acid and concentrated sulfuric acid. youtube.com
The directing effects of the existing substituents guide the incoming nitronium ion preferentially to the C5 position, the only available position that is meta to both the sulfonylamide and the initial nitro group, and ortho to the methyl group. Due to the heavily deactivated nature of the ring, the reaction conditions must be harsh. The expected product of such a reaction would be N,N,4-trimethyl-3,5-dinitrobenzenesulfonamide . Alternative nitrating agents that can be effective for deactivated substrates include N-nitrosaccharin, which can nitrate (B79036) various arenes, including those with deactivating groups like benzonitrile. nih.gov
Halogenation of the this compound ring, such as chlorination or bromination, also follows the electrophilic aromatic substitution pathway. libretexts.org Standard conditions for halogenating deactivated rings involve the use of a halogen (e.g., Cl₂ or Br₂) in the presence of a Lewis acid catalyst like iron(III) chloride (FeCl₃) or iron(III) bromide (FeBr₃). lkouniv.ac.in These catalysts polarize the halogen molecule, creating a more potent electrophile capable of attacking the electron-poor ring. libretexts.org
As with nitration, the incoming halogen atom is directed to the C5 position. Therefore, the reaction would yield 5-halo-N,N,4-trimethyl-3-nitrobenzenesulfonamide . In modern synthetic chemistry, N-halosuccinimides (NCS for chlorination, NBS for bromination) are often preferred as halogen sources due to their ease of handling. researchgate.netresearchgate.net For deactivated aromatic compounds, these reagents are typically used with a strong acid or Lewis acid catalyst to enhance their electrophilicity. researchgate.netrsc.org
Nucleophilic Substitution Reactions at the Sulfonyl Group
The sulfur atom in the sulfonamide group (-SO₂N(CH₃)₂) is highly electrophilic. This is due to the strong electron-withdrawing effect of the two oxygen atoms and the attached aromatic ring, which is further deactivated by the nitro group. This electrophilicity makes the sulfonyl group susceptible to nucleophilic attack.
These reactions typically proceed via a bimolecular nucleophilic substitution mechanism at the sulfur atom (SₙAr-like mechanism at sulfur). mdpi.com The presence of electron-withdrawing groups on the aromatic ring, such as the nitro group in the target compound, generally accelerates the rate of nucleophilic substitution at the sulfonyl sulfur by further increasing its positive charge density. While the synthesis of this compound itself involves the reaction of 4-methyl-3-nitrobenzenesulfonyl chloride with dimethylamine (B145610), the resulting sulfonamide can, under certain harsh conditions (e.g., strong acid or base hydrolysis), undergo cleavage of the sulfur-nitrogen bond. However, the S-N bond in a sulfonamide is generally very stable. The more synthetically relevant reactions occur at the sulfonyl chloride precursor, where the chloride ion is an excellent leaving group, readily displaced by a wide range of nucleophiles. mdpi.com
Reduction Reactions of the Nitro Group
The reduction of the nitro group is one of the most significant and useful transformations for aromatic nitro compounds, providing a direct route to synthetically valuable amino derivatives. nih.govmasterorganicchemistry.com
The nitro group of this compound can be readily reduced to a primary amine, yielding 3-amino-N,N,4-trimethylbenzenesulfonamide . A variety of reducing agents can accomplish this transformation with high efficiency and chemoselectivity, leaving the sulfonamide group intact. organic-chemistry.orgchemeurope.com Common methods include catalytic hydrogenation and the use of dissolving metals in acidic media. masterorganicchemistry.comcommonorganicchemistry.com
Interactive Data Table: Reagents for the Reduction of Aromatic Nitro Groups
| Reagent/System | Conditions | Notes |
| H₂ / Pd, Pt, or Ni | Catalytic amount of metal, often under pressure | Highly effective and clean. Raney Nickel is useful when avoiding dehalogenation. commonorganicchemistry.com |
| Fe / HCl or Acetic Acid | Stoichiometric metal, acidic solution, often heated | A classic, cost-effective method (Béchamp reduction). masterorganicchemistry.comyoutube.com |
| SnCl₂ / HCl | Stoichiometric tin(II) chloride, acidic solution | A mild and common laboratory method. reddit.com |
| Zn / HCl or Acetic Acid | Stoichiometric metal, acidic solution | Another effective metal/acid combination. commonorganicchemistry.com |
| Sodium Dithionite (Na₂S₂O₄) | Aqueous or alcoholic solution | A mild alternative, useful for sensitive substrates. reddit.com |
The reduction of a nitro group to an amine is a six-electron process. The exact mechanism can vary with the reducing agent and reaction conditions, but it generally proceeds through a series of two-electron reduction steps. nih.gov
The commonly accepted pathway involves the following key intermediates:
Nitroarene to Nitrosoarene : The nitro group (-NO₂) is first reduced to a nitroso group (-NO). This initial step is often the rate-limiting one.
Nitrosoarene to Hydroxylamine (B1172632) : The nitroso compound is rapidly reduced further to an N-arylhydroxylamine derivative (-NHOH).
Hydroxylamine to Amine : The final step is the reduction of the hydroxylamine to the corresponding primary amine (-NH₂). nih.gov
Under different conditions, particularly in single-electron transfer processes (e.g., with certain metals), radical intermediates like the nitro anion radical can be formed. nih.gov The hydroxylamine intermediate is of particular interest as it can sometimes be isolated or, in other contexts, react further to form other products. However, with the powerful reducing systems listed above, the reaction proceeds fully to the amine. orientjchem.org
Hydrolysis and Degradation Pathways
The hydrolysis of sulfonamides, particularly under acidic or basic conditions, is a known degradation pathway. For this compound, the stability of the S-N bond is a critical factor.
The hydrolysis of N-nitrobenzenesulfonamides in aqueous sulfuric acid has been shown to proceed via different mechanisms depending on the nature of the substituent on the benzene ring. nih.gov For compounds with electron-donating groups, cleavage of the S-N bond can occur, leading to the formation of a sulfonyl cation and nitramide (B1216842) (NH₂NO₂). Conversely, with electron-withdrawing groups, the N-NO₂ bond may cleave, yielding the corresponding sulfonamide and a nitronium ion (NO₂⁺). nih.gov Given that this compound possesses both an electron-donating methyl group and an electron-withdrawing nitro group on the aromatic ring, its hydrolysis pathway could be complex, potentially involving competing mechanisms.
Under alkaline conditions, the hydrolysis of tertiary amides, such as the N,N-dimethylsulfonamide moiety, can be challenging and often requires vigorous conditions. However, the presence of the electron-withdrawing nitro group on the benzene ring can facilitate nucleophilic attack at the sulfur atom of the sulfonyl group, potentially leading to the cleavage of the S-N bond.
Ceria-catalyzed hydrolysis of sulfonamides has been shown to proceed via cleavage of the S–N, C–N, and C–S bonds, with the formation of products like sulfanilic acid and aniline (B41778). rsc.org This suggests that under certain catalytic conditions, multiple degradation pathways are possible for this compound.
A proposed general mechanism for the alkaline hydrolysis of N,N-disubstituted sulfonamides involves the nucleophilic attack of a hydroxide (B78521) ion on the sulfur atom, forming a trigonal bipyramidal intermediate. The departure of the dimethylamide anion would lead to the formation of the corresponding sulfonic acid.
Table 1: Potential Hydrolysis Products of this compound Based on Analogous Compounds
| Initial Reactant | Condition | Potential Cleavage Site | Potential Products |
| This compound | Acidic Hydrolysis | S-N bond | 4-methyl-3-nitrobenzenesulfonic acid, Dimethylamine |
| This compound | Basic Hydrolysis | S-N bond | 4-methyl-3-nitrobenzenesulfonate, Dimethylamine |
| This compound | Catalytic Hydrolysis (e.g., Ceria) | S-N, C-N, C-S bonds | 4-methyl-3-nitrobenzenesulfonic acid, 2-amino-5-methylbenzenesulfonic acid, Dimethylamine, Aniline derivatives |
This table is illustrative and based on the reactivity of analogous compounds. Specific product distribution for this compound would require experimental validation.
Photochemical and Electrochemical Reactivity (Theoretical and Mechanistic Aspects)
The presence of a nitroaromatic system in this compound makes it susceptible to photochemical and electrochemical transformations.
Photochemical Reactivity:
Nitroaromatic compounds are known to be photochemically active. The photolysis of sulfonamides in the presence of nitrite (B80452) has been shown to result in degradation, with proposed pathways including hydroxylation and nitration of the aromatic ring. nih.gov For sulfonamides with six-membered heterocyclic rings, a Smiles-type rearrangement leading to SO₂ extrusion has been observed. nih.gov While this compound does not possess a heterocyclic ring, the fundamental principles of photo-induced reactions of the nitro group and sulfonamide moiety are relevant.
The photolysis of N-substituted iminodibenzothiophenes can lead to the generation of nitrenes, which are highly reactive intermediates. researchgate.netresearchgate.net It is conceivable that under certain photolytic conditions, this compound could undergo transformations involving the excited state of the nitro group, potentially leading to rearrangements or reactions with other molecules.
Electrochemical Reactivity:
The electrochemical behavior of nitroaromatic compounds is well-documented, with the reduction of the nitro group being a primary process. The reduction potential is influenced by factors such as pH and the nature of other substituents on the aromatic ring. edaq.com
For N,N-disubstituted nitrobenzamides, cyclic voltammetry studies have shown that they are reduced in two one-electron steps, first to a stable anion radical and then to a dianion. nih.gov It is highly probable that this compound would exhibit similar behavior, with the initial reduction occurring at the nitro group.
The electrochemical reduction of nitrobenzene (B124822) can proceed through various intermediates, including nitrosobenzene (B162901) and phenylhydroxylamine, ultimately leading to aniline. The specific products formed depend on the electrode potential and the proton availability in the medium.
A conceptually novel electrochemical synthesis of sulfonamides involves the reduction of a nitro compound to a hydroxylamine, which is then oxidized to a nitroso compound. This highlights the rich electrochemical reactivity of the nitro group, which could be a key site of transformation for this compound.
Anodic oxidation of N-substituted p-toluenesulfonamides has been shown to result in the cleavage of the N-C bond. This suggests that under oxidative electrochemical conditions, the N,N-dimethyl group of the target compound could be susceptible to cleavage.
Table 2: Predicted Electrochemical Reactions of this compound Based on Analogous Systems
| Reaction Type | Electrode | Potential Products |
| Reduction | Cathode | N,N,4-trimethyl-3-aminobenzenesulfonamide, N,N,4-trimethyl-3-(hydroxylamino)benzenesulfonamide, N,N,4-trimethyl-3-nitrosobenzenesulfonamide |
| Oxidation | Anode | N-methyl-4-methyl-3-nitrobenzenesulfonamide, 4-methyl-3-nitrobenzenesulfonamide |
This table presents predicted products based on the known electrochemical behavior of related functional groups. The actual products and reaction conditions would need to be determined experimentally.
Interactions with Biomolecular Systems Mechanistic and in Vitro Studies
Receptor Binding Assays and Ligand-Target Interactions (Molecular Level)
Receptor binding assays are fundamental in vitro tools used to determine the affinity of a ligand for a specific receptor, often measured as an IC₅₀ or Kᵢ value. researchgate.net These assays are critical in drug discovery for screening compound libraries and identifying leads. A thorough search of scientific databases reveals no published studies in which N,N,4-trimethyl-3-nitrobenzenesulfonamide has been evaluated in receptor binding assays against any specific biological receptor. Therefore, its affinity profile and molecular-level interactions with receptors remain uncharacterized.
Protein-Ligand Docking and Molecular Recognition
Molecular docking is a computational technique used to predict the preferred binding orientation of a ligand to a target protein and to estimate the strength of the interaction. rjb.ro While no specific molecular docking studies for this compound have been reported, its principles of molecular recognition can be inferred from its structure.
The key features governing its potential interactions within a protein binding site are:
The Tertiary Sulfonamide Group: Unlike primary or secondary sulfonamides, the -SO₂N(CH₃)₂ group cannot act as a hydrogen bond donor. It can, however, act as a hydrogen bond acceptor through its oxygen atoms. The N,N-dimethyl groups introduce steric bulk, which would influence how the molecule fits into a binding pocket and may improve metabolic stability.
The Nitro Group: The -NO₂ group is strongly electron-withdrawing and its oxygen atoms can act as hydrogen bond acceptors.
The Aromatic Ring System: The substituted benzene (B151609) ring can participate in hydrophobic interactions and π-stacking with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in a protein active site.
The 4-Methyl Group: This group adds to the hydrophobicity of the molecule.
In a hypothetical docking scenario, this compound would likely rely on a combination of hydrophobic interactions from its tolyl moiety and hydrogen bonds formed by the oxygens of the sulfonamide and nitro groups. The absence of a hydrogen bond donor on the sulfonamide nitrogen is a critical distinction from many biologically active sulfonamides and would fundamentally alter its binding mode compared to classical inhibitors of enzymes like carbonic anhydrase and DHPS. mdpi.com
DNA/RNA Interactions (Theoretical/Binding Studies)
Theoretical and binding studies have begun to elucidate the nature of interactions between sulfonamide derivatives and nucleic acids. Molecular docking simulations are a key tool in this exploration. For instance, studies on N-substituted benzenesulfonamide (B165840) compounds have shown that they tend to locate in the minor groove of DNA. nih.gov The interaction is often stabilized by hydrogen bonds forming between the oxygen atoms of the sulfonamide group and deoxyguanosine (dG) nucleotides. nih.gov One study on a series of benzenesulfonamide-based imine compounds found that they could displace ethidium (B1194527) bromide from DNA, with one compound exhibiting a binding constant of 3.10 × 10⁴ M⁻¹. nih.gov This suggests an intercalative or strong groove-binding interaction.
While direct studies on this compound are not prevalent in the reviewed literature, the principles from related compounds are informative. The binding affinity is influenced by the specific substituents on the benzenesulfonamide core.
The interaction of small molecules with RNA structures, particularly G-quadruplexes (G4s), is also an area of active research. RNA G4s are noted for being more stable than their DNA counterparts, partly due to hydrogen bonding involving the 2'-hydroxyl group, which offers unique topological features for selective targeting by small molecules. nih.gov Ligands have been identified that selectively bind to RNA G4s over DNA G4s, demonstrating the potential for specific RNA targeting. nih.gov For example, computational docking studies of certain small molecules have shown binding to the 1x1 nucleotide UU internal loops, placing the electrophilic parts of the molecule into the major groove of r(CUG) repeats. biorxiv.org This type of specific interaction highlights the potential for designing molecules that target distinct RNA structures.
In Vitro Biological Screening (Focus on specific targets and mechanisms, e.g., antibacterial/antifungal activity without human trial data)
The sulfonamide chemical scaffold is a well-established pharmacophore in antimicrobial agents. Various derivatives have been screened for antibacterial and antifungal properties, with their mechanisms often linked to the inhibition of essential metabolic pathways.
Antibacterial Activity
In vitro studies on various sulfonamide derivatives demonstrate a range of antibacterial efficacy. For example, a series of 2,4,6-trimethylbenzenesulfonyl hydrazones were synthesized and tested against several bacterial strains. nih.gov One derivative, in particular, showed high activity against Gram-positive reference strains, with Minimum Inhibitory Concentration (MIC) values between 7.81 and 15.62 µg/mL. nih.gov The increased lipophilicity of metal complexes of sulfonamides can enhance their ability to penetrate bacterial cell membranes, leading to more effective antibacterial action. mdpi.com Hydroxylated metabolites of common sulfonamides like sulfadimidine and sulfamethoxazole (B1682508) have shown antimicrobial activity against Escherichia coli, though typically less than the parent drug. nih.gov Conversely, N4-acetylated sulfonamide metabolites generally lack antimicrobial activity. nih.gov
| Compound Type | Test Organism | Activity (MIC in µg/mL) | Reference |
|---|---|---|---|
| 2,4,6-trimethylbenzenesulfonyl hydrazone (derivative 24) | Gram-positive bacteria | 7.81 - 15.62 | nih.gov |
| Ni(II) complex of a hydrazone Schiff base | B. cereus, S. typhimurium | 62.5 | mdpi.com |
| Hydroxylated sulfadimidine metabolite | E. coli | Lower than parent drug | nih.gov |
| N4-acetyl sulphonamide metabolites | E. coli | No activity | nih.gov |
Antifungal Activity
Arylsulfonamides have also been evaluated for their antifungal effects against various Candida species. nih.gov Some compounds exhibit fungistatic activity at concentrations from 0.125 to 1 mg/mL. nih.gov The mechanism for some sulfonamides is thought to involve the inhibition of β-carbonic anhydrases, which are important for yeast virulence. nih.gov The antifungal activity of nicotinamide (B372718) derivatives has also been investigated, with some compounds showing potent activity against fluconazole-resistant C. albicans strains, with MIC values as low as 0.125–1 µg/mL. semanticscholar.org These compounds can disrupt the fungal cell wall, leading to fungicidal effects. semanticscholar.org Newer antifungal agents like luliconazole (B1675427) and efinaconazole (B1671126) have demonstrated potent in vitro activity against Aspergillus and Candida species isolated from otomycosis. brieflands.com
| Compound Type | Test Organism | Activity (MIC) | Reference |
|---|---|---|---|
| Arylsulfonamide (compound 3) | Candida spp. | 0.125 - 1 mg/mL | nih.gov |
| Nicotinamide derivative (16g) | Fluconazole-resistant C. albicans | 0.125 - 1 µg/mL | semanticscholar.org |
| Luliconazole | Aspergillus spp. | GM MIC: 0.098 µg/mL | brieflands.com |
| Efinaconazole | Aspergillus spp. | GM MIC: 0.109 µg/mL | brieflands.com |
Structure-Activity Relationships (SAR) from a Mechanistic Perspective
The biological activity of benzenesulfonamide derivatives is highly dependent on their substitution patterns. Structure-activity relationship (SAR) studies help to understand how different functional groups influence molecular interactions and ultimately, biological effect.
For instance, in a series of N-(4-methoxyphenyl)-nitrobenzenesulfonamides, the position of the nitro group on the benzene ring significantly affects intermolecular interactions in the crystal structure. mdpi.com These differences in packing and hydrogen bonding networks, driven by the nitro group's location, can influence properties like solubility and melting point, which in turn can affect bioavailability. mdpi.com
In studies of sulfonamides derived from carvacrol (B1668589) as potential acetylcholinesterase (AChE) inhibitors, molecular docking revealed that specific substitutions led to different binding patterns within the enzyme's active site. nih.gov Hydrogen bonds and π-π stacking interactions with key amino acid residues like Asp74, Tyr341, and Trp286 were crucial for inhibitory activity. nih.gov
Regarding antimicrobial activity, SAR studies on nitroheterocyclic compounds showed that the position of the nitro group is critical. nih.gov For derivatives of indoline, indole, and related structures, a nitro group at positions C5 or C6 generally resulted in mutagenic (and by extension, potentially antimicrobial) activity, while substitution at C4 or C7 led to weak or no activity. nih.gov Furthermore, methylation of a ring nitrogen atom could drastically alter the activity, sometimes increasing it more than 300-fold, suggesting a specific role for this group in the mechanism of action. nih.gov In a series of thieno[2,3-d]pyrimidine (B153573) derivatives, a benzylcarboxamide fragment was found to be beneficial for antimicrobial activity. nuph.edu.ua The presence of small substituents like methyl or methoxyl groups in the para-position of the benzene ring tended to result in higher activity against S. aureus and B. subtilis. nuph.edu.uaresearchgate.net
Potential Applications in Materials Science and Catalysis Non Biological/non Human
Integration into Polymer Matrices
There is no specific research available on the integration of N,N,4-trimethyl-3-nitrobenzenesulfonamide into polymer matrices. However, some chemical suppliers classify it as a "Polymer Science Material Building Block," suggesting a potential, albeit undocumented, utility in this area. bldpharm.com Theoretically, the compound could be incorporated into polymers to modify their properties. The polar nitro and sulfonamide groups could enhance properties such as thermal stability, dye-uptake, or flame retardancy. For instance, benzenesulfonamide (B165840) derivatives have been used as plasticizers or have been incorporated into polymers to alter their mechanical or thermal characteristics.
Role as Ligands in Coordination Chemistry
No specific studies have been found that utilize this compound as a ligand in coordination chemistry. In a broader context, nitro-containing compounds can act as ligands, coordinating with metal centers through the oxygen atoms of the nitro group. core.ac.uk Similarly, the sulfonamide group can also participate in metal coordination. The specific stereoelectronic profile of this compound, with its methyl-substituted sulfonamide and the specific placement of the nitro and methyl groups on the benzene (B151609) ring, would influence its coordination behavior, potentially leading to the formation of novel metal-organic frameworks (MOFs) or coordination polymers with unique structural and functional properties. However, without experimental data, its efficacy and coordination modes remain speculative.
Application as Catalysts or Precursors in Organic Reactions
There is a lack of published research on the direct use of this compound as a catalyst or a catalyst precursor in non-biological organic reactions. A doctoral thesis was identified that describes the synthesis of this compound, but its intended application was as a hypoxic-selective prodrug, which falls outside the scope of this article. core.ac.uk Generally, nitroaromatic compounds can be reduced to their corresponding amines, which are versatile precursors for a wide range of chemical entities, including catalysts. The sulfonamide moiety itself can be a directing group in certain catalytic reactions. Therefore, it is plausible that this compound could serve as a precursor to more complex molecules with catalytic activity, but no such applications have been documented.
Sensor Technology Applications (Theoretical Frameworks)
No literature has been identified that describes the application of this compound in sensor technology. Theoretically, the electron-withdrawing nature of the nitro group and the potential for the sulfonamide to engage in hydrogen bonding could be exploited in the design of electrochemical or optical sensors. For example, the interaction of the molecule with specific analytes could induce a measurable change in its electronic or photophysical properties. However, this remains a purely theoretical consideration without supporting research.
Environmental Remediation (e.g., Adsorbent materials)
There is no available research on the use of this compound as an adsorbent material for environmental remediation. The development of new adsorbent materials is an active area of research, and a wide variety of functionalized organic molecules are being explored. While the polar groups of this compound could potentially interact with certain pollutants, there is no evidence to suggest its suitability or efficacy for such purposes.
Future Research Directions and Unexplored Avenues
Development of Novel Synthetic Routes
The synthesis of sulfonamides is a well-established area of organic chemistry, typically involving the reaction of a sulfonyl chloride with a primary or secondary amine. mdpi.com For instance, the synthesis of related nitrobenzenesulfonamides has been achieved by reacting the corresponding nitrobenzenesulfonyl chloride with an amine in the presence of a base. mdpi.com A common method for preparing 4-nitrobenzenesulfonamide (B188996) involves treating 4-nitrobenzenesulfonyl chloride with ammonia (B1221849) water. prepchem.com
While traditional methods provide a foundation, future research should focus on developing more efficient, sustainable, and versatile synthetic routes to N,N,4-trimethyl-3-nitrobenzenesulfonamide and its derivatives. Areas for exploration include:
Catalytic Cross-Coupling Reactions: The use of transition metal catalysts, such as nickel and palladium, has been reported for the formation of C-N bonds in the synthesis of arylsulfonamides and for the N-alkylation of sulfonamides. mdpi.com Investigating these catalytic systems for the direct and selective synthesis of this compound could offer improved yields and milder reaction conditions.
Flow Chemistry and Microreactor Technology: Implementing continuous flow processes for the synthesis could enhance safety, particularly when handling nitrated compounds, and allow for precise control over reaction parameters, leading to higher purity and yield.
Greener Synthetic Methods: The development of synthetic protocols that utilize environmentally benign solvents and reagents is a critical goal. This could involve exploring enzymatic catalysis or reactions in aqueous media to reduce the environmental impact of the synthesis.
A comparative table of potential synthetic approaches is presented below.
| Synthetic Approach | Potential Advantages | Key Research Focus |
| Traditional Batch Synthesis | Well-established procedures. | Optimization of reaction conditions (temperature, solvent, base) for improved yield and purity. |
| Transition Metal Catalysis | High efficiency, selectivity, and functional group tolerance. mdpi.com | Screening of different metal catalysts (e.g., Pd, Ni, Cu) and ligands for optimal performance. |
| Flow Chemistry | Enhanced safety, scalability, and process control. | Design and optimization of microreactor systems for continuous production. |
| Biocatalysis | High selectivity, mild reaction conditions, and reduced environmental impact. | Identification and engineering of enzymes capable of catalyzing the sulfamidation reaction. |
Deeper Mechanistic Understanding of Reactivity
The reactivity of this compound is governed by the interplay of the sulfonamide and nitro functional groups on the aromatic ring. While the general reactivity of these groups is known, a detailed mechanistic understanding of this specific compound is an area ripe for investigation.
Future research should aim to elucidate the following:
Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the nitro and sulfonyl groups activates the aromatic ring towards nucleophilic attack. Mechanistic studies could map the regioselectivity of SNAr reactions with various nucleophiles and quantify the kinetic and thermodynamic parameters.
Reduction of the Nitro Group: The selective reduction of the nitro group to an amine is a key transformation that opens up a wide range of further functionalization possibilities. Research into the mechanism of various reducing agents and catalytic systems will be crucial for controlling the reaction outcome.
Reactivity of the Sulfonamide Group: While generally stable, the sulfonamide bond can be cleaved under specific conditions. Understanding the mechanism of this cleavage is important for designing prodrugs or for using the sulfonamide as a removable directing group in more complex syntheses.
Photochemistry: The presence of the nitroaromatic system suggests potential for interesting photochemical reactivity. Investigating the excited-state properties and photochemical reaction pathways could lead to novel applications in photoredox catalysis or materials science.
Exploration of New Biological Targets (Mechanistic Focus)
Sulfonamides are a well-known class of compounds with a broad spectrum of biological activities, including antibacterial, antiviral, and anticancer properties. mdpi.com The nitro group is also a recognized pharmacophore that can enhance the biological activity of a molecule. mdpi.com The combination of these two functionalities in this compound makes it an intriguing candidate for biological screening.
Future research should focus on a mechanistic approach to identifying new biological targets:
Enzyme Inhibition: Many sulfonamides exert their biological effects by inhibiting specific enzymes. For example, they have been shown to inhibit carbonic anhydrase and Lemur tyrosine kinase 3. mdpi.com High-throughput screening of this compound against a panel of kinases, proteases, and other enzymes could identify novel inhibitory activities. Subsequent mechanistic studies would then focus on understanding the mode of binding and the structure-activity relationship.
Protein-Protein Interaction Modulation: The molecule could potentially disrupt key protein-protein interactions that are critical for disease progression. Computational docking studies followed by biophysical validation could identify such targets.
Mechanism-Based Inactivation: The nitro group can be metabolically reduced to reactive intermediates that can covalently modify their biological targets. mdpi.com Investigating this potential for mechanism-based inactivation could lead to the development of highly specific and potent therapeutic agents.
| Potential Biological Target Class | Rationale for Exploration | Mechanistic Focus |
| Kinases | Sulfonamides are known kinase inhibitors. mdpi.com | Elucidation of binding mode (e.g., ATP-competitive, allosteric) and key interactions within the active site. |
| Carbonic Anhydrases | A classic target for sulfonamide drugs. mdpi.com | Investigation of isoform selectivity and the role of the nitro group in binding. |
| Parasitic Enzymes | Nitro-containing compounds often exhibit anti-parasitic activity. mdpi.com | Understanding the mechanism of action, which may involve bioreduction of the nitro group to generate radical species. |
| Bacterial Dihydropteroate (B1496061) Synthase | The primary target for antibacterial sulfonamides. | Exploring potential for overcoming resistance mechanisms. |
Advanced Materials and Nanotechnology Integration
The structural features of this compound suggest its potential use as a building block for advanced materials. Nanotechnology offers tools to structure these materials at the nanoscale, potentially unlocking novel properties and applications. onlinescientificresearch.com
Unexplored avenues in this area include:
Synthesis of Novel Polymers and Dendrimers: The functional groups on the molecule provide handles for polymerization. For example, reduction of the nitro group to an amine would yield a monomer that could be incorporated into polyamides or polyimides. The resulting polymers could have interesting thermal, mechanical, and electronic properties.
Development of Nanoparticles and Nanocomposites: The compound could be used to functionalize the surface of nanoparticles, imparting specific properties such as improved dispersibility or targeted delivery capabilities. It could also be incorporated into polymer nanocomposites to enhance their performance.
Organic Electronics: The electron-deficient nature of the nitroaromatic ring suggests potential applications in organic electronics, for example, as a component in n-type semiconductors or as a dopant in other organic materials.
Theoretical and Predictive Modeling Enhancements
Computational chemistry has become an indispensable tool for understanding and predicting the properties and reactivity of molecules. cuny.edu For this compound, enhanced theoretical and predictive modeling can guide future experimental work.
Key areas for development include:
Accurate Prediction of Spectroscopic and Electronic Properties: While density functional theory (DFT) is widely used to predict molecular properties, further refinement of computational methods, such as employing higher levels of theory or including solvent effects, can lead to more accurate predictions of NMR, IR, and UV-Vis spectra. nih.govmdpi.com
Modeling of Reaction Mechanisms: Computational studies can provide detailed insights into the transition states and intermediates of chemical reactions, helping to elucidate reaction mechanisms and predict selectivity. mdpi.com Applying these methods to the synthesis and reactivity of this compound can accelerate the development of new synthetic routes and applications.
Quantitative Structure-Activity Relationship (QSAR) Modeling: By combining computational chemistry with statistical methods, QSAR models can be developed to predict the biological activity of a series of related compounds. This can guide the design of new derivatives of this compound with improved potency and selectivity.
Crystal Structure Prediction: Predicting the crystal packing of the molecule can provide insights into its solid-state properties and polymorphism. This is particularly important for pharmaceutical applications where the crystal form can affect bioavailability. Studies on related sulfonamides have shown complex hydrogen bonding patterns in the solid state. mdpi.comresearchgate.netresearchgate.net
| Modeling Technique | Application to this compound | Potential Impact |
| Density Functional Theory (DFT) | Calculation of molecular structure, vibrational frequencies, and electronic properties. nih.gov | Accurate prediction of spectroscopic data and understanding of electronic structure. |
| Time-Dependent DFT (TD-DFT) | Simulation of UV-Vis absorption spectra. nih.gov | Interpretation of experimental spectra and prediction of photochemical behavior. |
| Molecular Dynamics (MD) Simulations | Study of conformational dynamics and interactions with solvent or biological macromolecules. | Insight into the behavior of the molecule in different environments and its binding to biological targets. |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling of enzymatic reactions involving the compound. | Detailed understanding of the mechanism of action at the active site of an enzyme. |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N,N,4-trimethyl-3-nitrobenzenesulfonamide, and how can reaction conditions be optimized?
- Methodology : The compound is typically synthesized via sulfonylation of a substituted aniline derivative. For example, nitration of 4-methylbenzenesulfonamide followed by N-methylation using methylating agents like methyl iodide under basic conditions (e.g., NaH or K₂CO₃). Reaction optimization involves controlling stoichiometry, temperature (e.g., 0–60°C), and solvent polarity (e.g., DMF or THF) to minimize by-products .
- Validation : Monitor reaction progress via TLC or HPLC. Purify via recrystallization (e.g., ethanol/water) and confirm purity by elemental analysis (C, H, N, S) and melting point determination .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodology :
- ¹H/¹³C NMR : Assign methyl groups (δ ~2.5 ppm for N-methyl, δ ~2.3 ppm for aryl-methyl) and nitro/sulfonamide protons (δ ~7–8 ppm for aromatic protons).
- IR : Confirm sulfonamide (S=O stretch ~1350–1150 cm⁻¹) and nitro groups (asymmetric stretch ~1520 cm⁻¹).
- Mass Spectrometry (ESI/HRMS) : Verify molecular ion peak ([M+H]⁺) and fragmentation patterns .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the molecular structure of this compound?
- Methodology : Use single-crystal X-ray diffraction (SCXRD) to determine bond lengths, angles, and torsional conformations. Refinement via SHELXL (e.g., anisotropic displacement parameters for heavy atoms) ensures accuracy .
- Validation : Check for R-factor convergence (<5%) and validate against PLATON/ADDSYM to detect twinning or disorder .
Q. How should researchers address contradictions between spectroscopic data and computational modeling results?
- Methodology :
- Data Reconciliation : Compare experimental NMR shifts with DFT-calculated (e.g., B3LYP/6-31G*) chemical shifts. Discrepancies may arise from solvent effects or dynamic processes (e.g., tautomerism).
- Validation : Use molecular dynamics (MD) simulations to assess conformational flexibility. Cross-validate with IR/Raman spectroscopy for vibrational modes .
Q. What strategies are effective for analyzing non-covalent interactions (e.g., hydrogen bonding) in sulfonamide derivatives?
- Methodology :
- SCXRD : Identify intermolecular H-bonds (e.g., N–H···O=S) and π-stacking interactions. Use Mercury software to calculate interaction distances and angles.
- Thermal Analysis (TGA/DSC) : Correlate thermal stability (decomposition >200°C) with crystal packing efficiency .
Q. How can researchers assess the compound’s stability under varying experimental conditions (e.g., acidic/basic media)?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
